REACTION_SMILES
|
[Cl:22][CH2:23][Cl:24].[OH:1][CH2:2][CH2:3][S:4][c:5]1[cH:6][cH:7][c:8]([OH:11])[cH:9][cH:10]1.[S:18]([Cl:19])([Cl:20])=[O:21].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[CH2:2]([CH2:3][S:4][c:5]1[cH:6][cH:7][c:8]([OH:11])[cH:9][cH:10]1)[Cl:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCSc1ccc(O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc(SCCCl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |